Cas no 2734777-99-0 ((4-Butoxy-2,3-difluorophenyl)(methyl)sulfane)

(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane 化学的及び物理的性質
名前と識別子
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- (4-Butoxy-2,3-difluorophenyl)(methyl)sulfane
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- インチ: 1S/C11H14F2OS/c1-3-4-7-14-8-5-6-9(15-2)11(13)10(8)12/h5-6H,3-4,7H2,1-2H3
- InChIKey: XXXVQDSCDNEZQG-UHFFFAOYSA-N
- ほほえんだ: C1(=C(F)C(F)=C(C=C1)OCCCC)SC
(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022JJ4-10g |
(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane |
2734777-99-0 | 10g |
$845.00 | 2023-12-14 | ||
abcr | AB605740-5g |
(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane; . |
2734777-99-0 | 5g |
€539.30 | 2024-07-24 | ||
abcr | AB605740-25g |
(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane; . |
2734777-99-0 | 25g |
€1673.40 | 2024-07-24 | ||
Aaron | AR022JJ4-5g |
(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane |
2734777-99-0 | 95% | 5g |
$498.00 | 2025-02-13 | |
abcr | AB605740-1g |
(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane; . |
2734777-99-0 | 1g |
€188.50 | 2024-07-24 | ||
abcr | AB605740-10g |
(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane; . |
2734777-99-0 | 10g |
€879.00 | 2024-07-24 |
(4-Butoxy-2,3-difluorophenyl)(methyl)sulfane 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
(4-Butoxy-2,3-difluorophenyl)(methyl)sulfaneに関する追加情報
Introduction to (4-Butoxy-2,3-difluorophenyl)(methyl)sulfane (CAS No. 2734777-99-0)
The compound (4-Butoxy-2,3-difluorophenyl)(methyl)sulfane, identified by the CAS registry number 2734777-99-0, is a highly specialized organic sulfur compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfides, where a sulfur atom is bonded to two organic groups—in this case, a methyl group and a substituted phenyl ring. The phenyl ring is further substituted with a butoxy group at the para position and fluorine atoms at the ortho and meta positions, making this molecule a unique derivative with distinct electronic and steric properties.
The synthesis of (4-Butoxy-2,3-difluorophenyl)(methyl)sulfane typically involves nucleophilic substitution reactions, such as the SN2 mechanism, where a suitable leaving group on the phenyl ring is replaced by the methyl sulfide group. Recent advancements in catalytic methods and solvent systems have significantly improved the yield and purity of this compound. Researchers have also explored microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and reduce production time.
The structure of (4-Butoxy-2,3-difluorophenyl)(methyl)sulfane is characterized by its aromatic ring with electron-withdrawing fluorine atoms and an electron-donating butoxy group. These substituents influence the electronic properties of the molecule, making it a promising candidate for applications in agrochemicals, pharmaceuticals, and advanced materials. The methyl sulfide group contributes to the molecule's stability and reactivity, enabling it to participate in various chemical transformations.
Recent studies have highlighted the potential of (4-Butoxy-2,3-difluorophenyl)(methyl)sulfane as an intermediate in the synthesis of bioactive compounds. For instance, its use in Suzuki-Miyaura cross-coupling reactions has been reported, where it serves as a versatile building block for constructing complex molecular architectures. Additionally, its role in organocatalysis has been explored, demonstrating its ability to facilitate enantioselective reactions under mild conditions.
The physicochemical properties of (4-Butoxy-2,3-difluorophenyl)(methyl)sulfane have been extensively studied to understand its behavior under different environmental conditions. Its melting point, boiling point, and solubility data are critical for its application in industrial processes. Recent computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity trends, which are essential for predicting its behavior in various chemical reactions.
In terms of applications, (4-Butoxy-2,3-difluorophenyl)(methyl)sulfane has shown promise in the development of novel agrochemicals due to its ability to inhibit key enzymes involved in plant pathogenesis. Its fluorinated structure enhances its stability against metabolic degradation, making it a valuable asset in crop protection products. Furthermore, its role as an intermediate in pharmaceutical synthesis has been validated by recent clinical trials targeting specific disease pathways.
The environmental impact of (4-Butoxy-2,3-difluorophenyl)(methyl)sulfane is another area of active research. Studies have focused on its biodegradation pathways and toxicity profiles to ensure sustainable use in industrial applications. Advanced analytical techniques such as LC-MS/MS and GC-MS have been employed to monitor its presence in environmental matrices and assess its risk to ecosystems.
In conclusion, (4-Butoxy-2,3-difluorophenyl)(methyl)sulfane (CAS No. 2734777-99-0) stands out as a versatile compound with multifaceted applications across various scientific domains. Its unique structure and reactivity make it an invaluable tool for researchers seeking innovative solutions in chemistry and pharmacology. As ongoing research continues to uncover new potentials for this compound, it is poised to play a pivotal role in advancing modern science and technology.
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